

# genetic organization of the HSV-1 UL26 and UL26.5 genes

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An In-depth Technical Guide to the Genetic Organization and Function of HSV-1 UL26 and UL26.5 Genes

## Introduction

Herpes Simplex Virus 1 (HSV-1), a member of the Alphaherpesvirinae subfamily, is a ubiquitous human pathogen characterized by its complex virion structure and life cycle. A critical stage in its replication is the assembly of the icosahedral capsid within the nucleus of the host cell. This intricate process is orchestrated by a suite of viral proteins, among which the products of the UL26 and UL26.5 genes are indispensable. These genes encode the viral protease and the major and minor scaffolding proteins, respectively, which together form a temporary internal framework that directs the correct assembly of the capsid shell. This guide provides a detailed examination of the genetic organization of UL26 and UL26.5, their protein products, their crucial roles in capsid maturation, and the experimental methodologies used to elucidate their function.

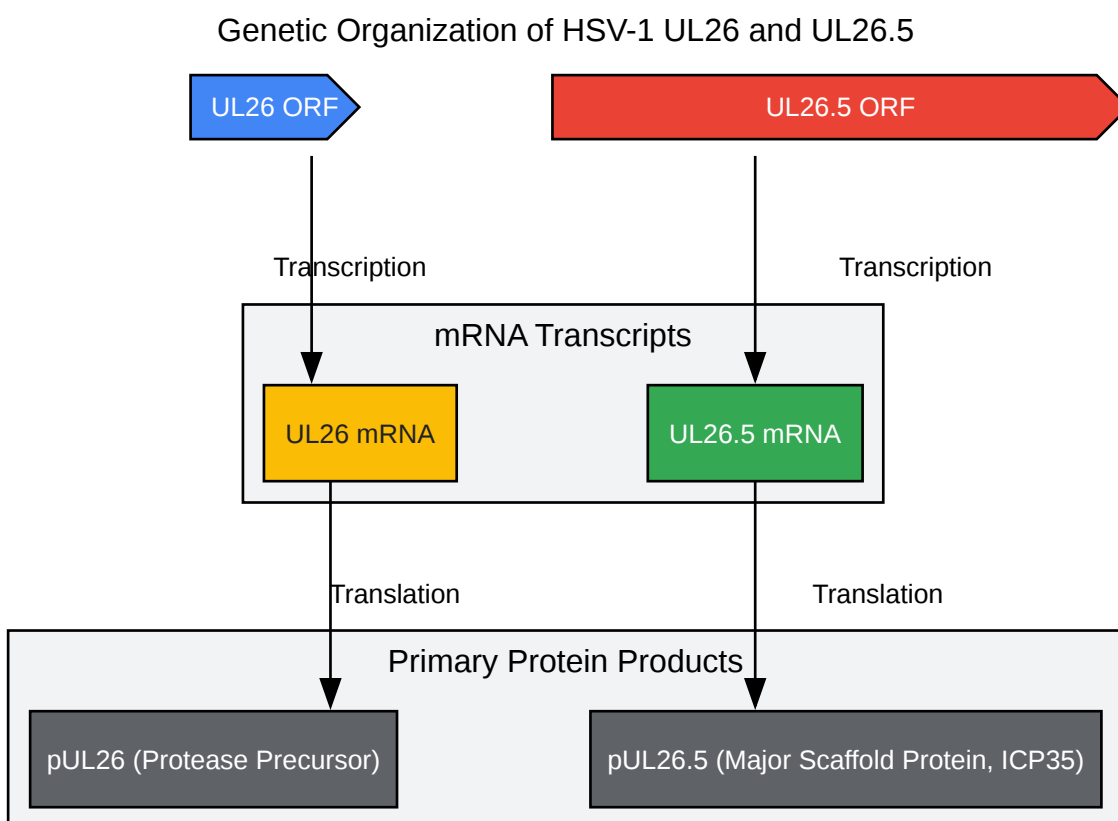
## Genetic Organization of UL26 and UL26.5

The UL26 and UL26.5 genes are located in the unique long (UL) region of the HSV-1 genome and exhibit a nested, overlapping arrangement.<sup>[1]</sup> The UL26.5 open reading frame (ORF) is located entirely within the 3' end of the UL26 ORF.<sup>[1][2]</sup> This co-linear arrangement allows for the expression of two distinct proteins from separate transcripts that share an identical C-terminus.<sup>[1][2][3]</sup>

The expression of these genes results in two primary protein products:

- UL26: Encodes the full-length protease precursor protein. Translation initiation can occur at two alternative start codons, though the first ATG is the preferred initiation site.[4][5]
- UL26.5: Encodes the major scaffolding protein, also known as ICP35.[6]

This genetic architecture is a conserved feature among herpesviruses, highlighting its efficiency and importance in the viral life cycle.[3]



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Caption: Overlapping arrangement of UL26 and UL26.5 genes.

## Protein Products and Proteolytic Processing

The primary translation products of the UL26 and UL26.5 genes undergo a series of proteolytic cleavages, mediated by the serine protease domain located in the N-terminus of the UL26

protein.[\[1\]](#)[\[7\]](#) This protease, also known as assemblin, is essential for viral growth and the formation of functional capsids.[\[6\]](#)

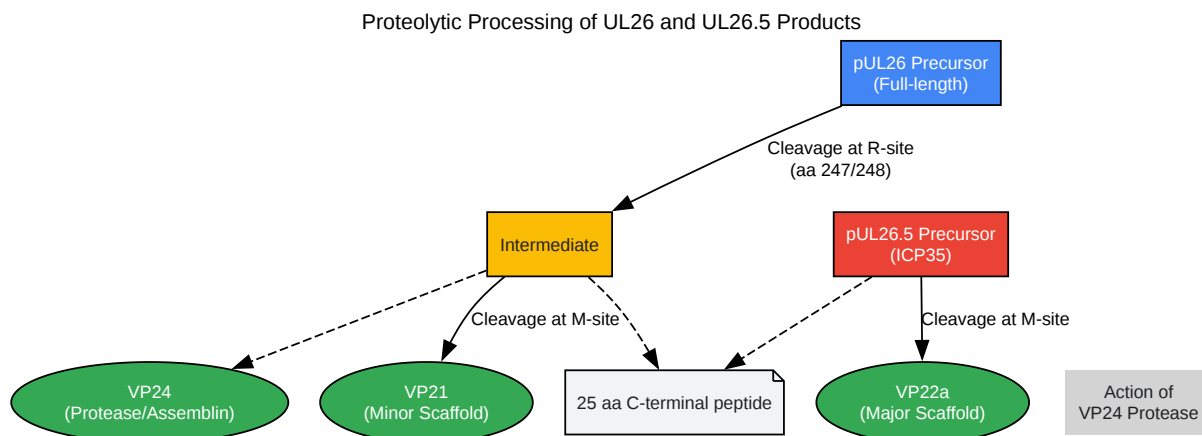
The full-length UL26 protein undergoes autoproteolysis at two distinct sites:[\[6\]](#)[\[8\]](#)

- Release (R) site: Located between amino acids 247 and 248, cleavage at this site releases the N-terminal protease domain.[\[6\]](#)
- Maturational (M) site: Located 25 amino acids from the C-terminus, this site is shared with the UL26.5 protein.[\[6\]](#)[\[8\]](#)

Cleavage of the UL26 and UL26.5 precursor proteins yields the final structural components of the procapsid scaffold:

- VP24 (Assemblin): The active protease domain released from the N-terminus of pUL26.[\[1\]](#)[\[4\]](#)
- VP21: The minor scaffolding protein, which is the C-terminal portion of pUL26 after cleavage at both the R and M sites.[\[1\]](#)
- VP22a: The major scaffolding protein, derived from pUL26.5 (ICP35) after cleavage at the M site.[\[1\]](#)[\[4\]](#)

This proteolytic cascade is a critical maturation step, transforming the initially assembled procapsid into a conformationally distinct particle competent for DNA packaging.[\[1\]](#)



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Caption: Proteolytic cleavage cascade of UL26/UL26.5.

## Protein Product Summary

Gene	Precursor Protein	Final Products	Size (approx.)	Function
UL26	pUL26	VP24 (Assemblin)	28 kDa	Serine protease; essential for capsid maturation.[8]
VP21	44 kDa	Minor scaffolding protein.[1]		
UL26.5	pUL26.5 (ICP35)	VP22a	33 kDa	Major scaffolding protein.[1]

## Role in Capsid Assembly and Maturation

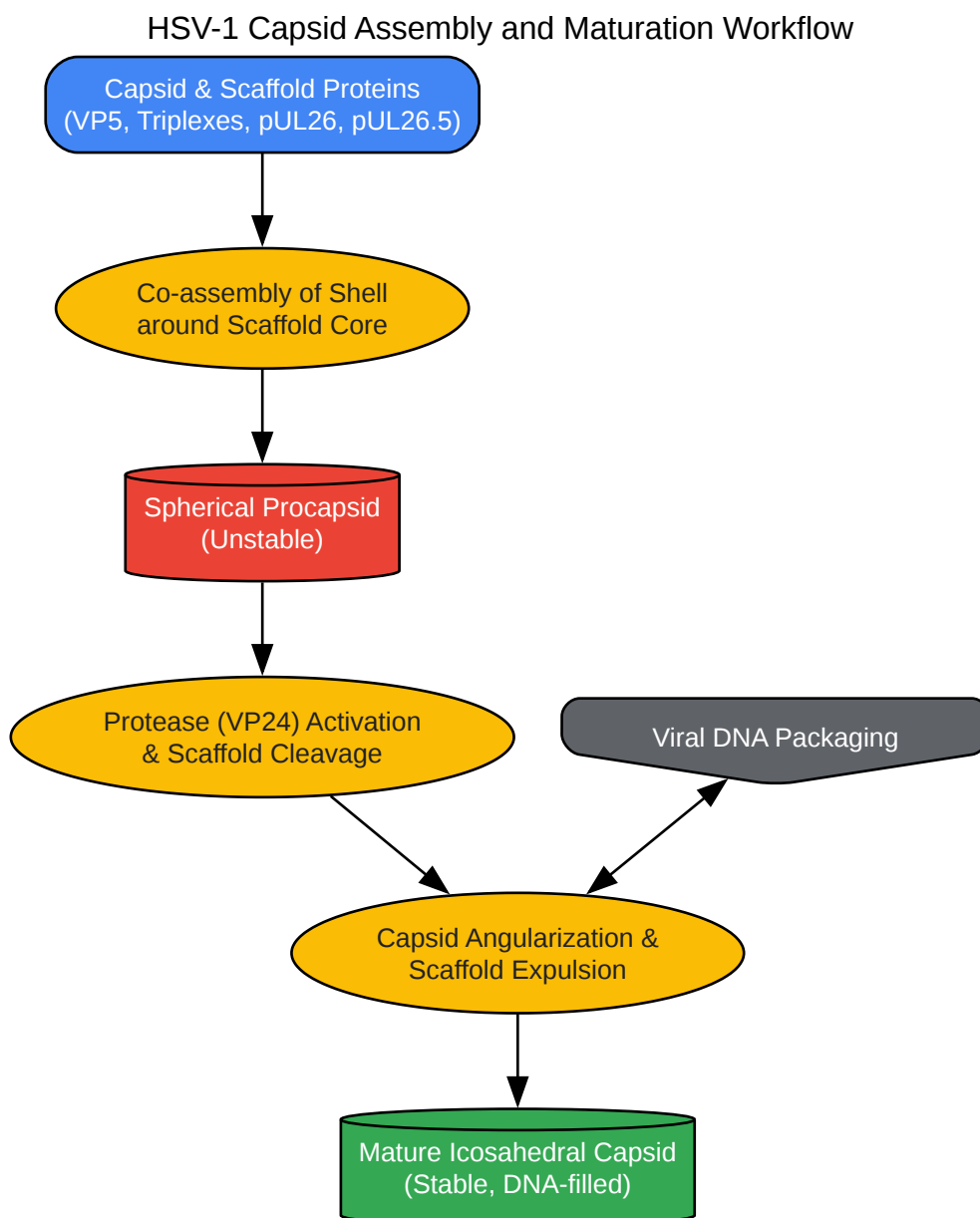
The UL26 and UL26.5 gene products are essential for the assembly of the HSV-1 procapsid, a spherical and unstable precursor to the mature, icosahedral capsid.[1] They form an internal

scaffold that provides a structural template for the polymerization of the major capsid protein, VP5 (pUL19), and the triplex proteins (pUL18 and pUL38) into a correctly sized shell.

The assembly process can be summarized in the following workflow:

- **Scaffold Formation:** The major (VP22a) and minor (VP21) scaffolding proteins, along with the protease (VP24), co-assemble to form an internal spherical core.[\[4\]](#)
- **Procapsid Assembly:** The major capsid protein VP5 and triplexes assemble around this scaffold, forming a spherical procapsid.[\[9\]](#)
- **Proteolytic Maturation:** Within the procapsid, the VP24 protease becomes activated and cleaves the scaffolding proteins at their C-termini.[\[1\]](#) This cleavage is a critical trigger for capsid maturation.
- **Angularization & Scaffold Expulsion:** Proteolysis leads to a major conformational change, causing the spherical procapsid to angularize into its final, stable icosahedral shape. The cleaved scaffold components are then expelled from the capsid, a process that occurs at or around the time of viral DNA packaging.

The protease activity is not required for the initial assembly of a morphologically normal procapsid but is absolutely essential for the subsequent maturation steps that lead to an infectious virion.[\[6\]](#)



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Caption: Workflow of HSV-1 capsid assembly and maturation.

## Quantitative Data

Quantitative analysis of the protein composition of HSV-1 capsids provides insight into the stoichiometry of the assembly process. While precise numbers can vary based on experimental conditions, a key finding is the differential abundance of the major and minor scaffolding proteins.

Protein Component	Relative Abundance in B Capsids	Notes
VP22a (from UL26.5)	High	The major scaffolding protein.
VP24 & VP21 (from UL26)	~10-fold lower than VP22a	The minor scaffolding components. <a href="#">[1]</a>

This controlled incorporation suggests that despite their identical C-terminal domains, the UL26 and UL26.5 products may have distinct binding sites or that their relative expression levels dictate their representation within the capsid.[\[1\]](#) Unlike the other scaffold components (VP21 and VP22a) which are expelled, the protease domain (VP24) is quantitatively retained in mature, DNA-filled C-capsids.[\[1\]](#)[\[10\]](#)

## Key Experimental Methodologies

The study of the UL26 and UL26.5 genes and their role in capsid assembly relies on a combination of molecular biology, virology, and biochemistry techniques.

## Recombinant Baculovirus Expression System

This system is widely used for the high-level expression of individual or multiple HSV-1 capsid proteins in insect cells (e.g., *Spodoptera frugiperda*, Sf9), which provide a eukaryotic environment for proper protein folding.[\[4\]](#)[\[11\]](#)

Protocol Outline:

- Cloning: The HSV-1 gene of interest (e.g., UL26, UL26.5, UL19) is cloned into a baculovirus transfer vector (e.g., pFastBac) downstream of a strong promoter like the polyhedrin promoter.[\[11\]](#)[\[12\]](#)
- Recombination: The transfer vector is used to generate a recombinant bacmid (baculovirus shuttle vector) in *E. coli* via transposition.[\[11\]](#)[\[12\]](#)
- Transfection: Purified recombinant bacmid DNA is transfected into Sf9 insect cells.[\[11\]](#)
- Virus Amplification: The initial low-titer virus (P1) is harvested and used to infect a larger culture of Sf9 cells to generate a high-titer viral stock (P2/P3).

- **Protein Expression:** A large-scale culture of insect cells is infected with the high-titer stock to produce the target HSV-1 protein. Cells are typically harvested 48-72 hours post-infection.  
[12]

## In Vitro Capsid Assembly Assay

Cell-free systems are invaluable for dissecting the minimal requirements for capsid assembly and for identifying assembly intermediates.[13]

Protocol Outline:

- **Component Preparation:** Individual capsid proteins (VP5, triplexes, pUL26.5, pUL26) are expressed and purified from the baculovirus system.[9][14] Alternatively, crude extracts from infected insect cells can be used.[13]
- **Assembly Reaction:** The purified components or cell extracts are mixed in a suitable buffer. The reaction mixture for purified proteins typically includes VP5, triplexes, a scaffolding protein (e.g., pUL26.5), and the protease (pUL26).[9][14]
- **Incubation:** The mixture is incubated at an optimal temperature (e.g., 27-37°C) for several hours to allow capsids to form.[13][14]
- **Analysis:** Assembled capsids are analyzed by sucrose gradient centrifugation, electron microscopy, and immunoblotting to confirm their morphology and protein composition.[13][14]

## Purification of Nuclear Capsids

Isolating capsids directly from HSV-1 infected cells allows for the study of their native composition and maturation state.

Protocol Outline:

- **Infection and Harvest:** A large culture of susceptible cells (e.g., HeLa or Vero) is infected with HSV-1. Cells are harvested approximately 18 hours post-infection.[10][15]
- **Nuclei Isolation:** Cells are lysed with a non-ionic detergent (e.g., NP-40/Igepal) on ice to release the nuclei, which are then pelleted.[10][15]



- **Nuclear Lysis:** The isolated nuclei are broken mechanically (e.g., freeze-thaw, sonication) and treated with DNase to reduce viscosity from host cell chromatin.[10]
- **Sucrose Gradient Centrifugation:** The nuclear lysate is layered onto a continuous (e.g., 20-50%) or step sucrose gradient and subjected to ultracentrifugation.[10] Different capsid forms (A-capsids, B-capsids, and C-capsids) separate into distinct bands based on their density.
- **Collection and Analysis:** The visible bands are collected, pelleted, and analyzed by SDS-PAGE, silver staining, Western blot, and electron microscopy to determine their protein content and purity.[10]

## Electron Microscopy (EM)

EM is the primary method for visualizing capsid structures and assembly intermediates.

Protocol Outline:

- **Sample Adsorption:** A drop of the purified capsid suspension is applied to an EM grid (e.g., carbon-coated copper grid).[15]
- **Negative Staining:** The grid is washed and then stained with a heavy metal salt solution, typically 2% uranyl acetate, which surrounds the particles and enhances contrast.[15][16]
- **Imaging:** The dried grid is imaged in a transmission electron microscope. This allows for the visualization of overall morphology, size, and the presence of an internal scaffold.
- **Cryo-EM (Advanced):** For high-resolution structural analysis, samples are plunge-frozen in liquid ethane to preserve them in a vitrified, near-native state. Low-dose images are then collected at cryogenic temperatures.

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## References

- 1. Evidence for Controlled Incorporation of Herpes Simplex Virus Type 1 UL26 Protease into Capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. herpescureadvocacy.com [herpescureadvocacy.com]
- 3. Herpes - STI Treatment Guidelines [cdc.gov]
- 4. The herpes simplex virus gene UL26 proteinase in the presence of the UL26.5 gene product promotes the formation of scaffold-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protease of herpes simplex virus type 1 is essential for functional capsid formation and viral growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Herpes simplex virus type 1 protease expressed in Escherichia coli exhibits autoprocessing and specific cleavage of the ICP35 assembly protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assembly of the Herpes Simplex Virus Procapsid from Purified Components and Identification of Small Complexes Containing the Major Capsid and Scaffolding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. HSV-1 Protein Expression Using Recombinant Baculoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 12. Cell-free assembly of the herpes simplex virus capsid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assembly of the Herpes Simplex Virus Capsid: Identification of Soluble Scaffold-Portal Complexes and Their Role in Formation of Portal-Containing Capsids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Early Steps of Herpes Simplex Virus 1 Capsid Tegumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cryo-EM Techniques to Resolve the Structure of HSV-1 Capsid-Associated Components - PMC [pmc.ncbi.nlm.nih.gov]
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